molecular formula C7H5BrFI B1271502 4-Bromo-2-fluoro-5-iodotoluene CAS No. 202865-74-5

4-Bromo-2-fluoro-5-iodotoluene

Cat. No. B1271502
CAS RN: 202865-74-5
M. Wt: 314.92 g/mol
InChI Key: CPKOXUVSOOKUDA-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-iodotoluene (4-BFIT) is an organobromine compound that has been studied for its potential use in various scientific research applications. It is an important chemical compound due to its unique physical and chemical properties, which make it useful for a variety of research applications. 4-BFIT has a wide range of applications in both organic and inorganic chemistry, and its uses are increasing as more research is conducted.

Scientific Research Applications

Spectroscopic Analysis

  • 2-Fluoro-5-iodotoluene, a compound structurally related to 4-Bromo-2-fluoro-5-iodotoluene, has been studied for its infrared (IR) and Raman spectra in liquid form, and its near-ultraviolet (UV) spectra in vapor form. This research provides fundamental insights into the molecular structure and thermodynamics of such compounds (Goel, 1984).

Chemical Synthesis and Reactions

  • A study on the selective ortho-metalation of 1-bromo-2-(1,1-difluoroethyl)-4-fluorobenzene, which shares similarities with this compound, demonstrates the potential of these compounds in complex chemical synthesis, including applications in Negishi coupling (Baenziger et al., 2019).

Thermodynamics of Halogenated Compounds

  • Research on the thermodynamics of halogenated compounds, including iodotoluenes and fluorotoluenes, provides insights into the behavior of this compound under different conditions. This is crucial for understanding its stability and reactivity (Otín et al., 1985).

Material Synthesis under Specific Conditions

  • The synthesis of 4-Bromo-4′,4″-dimethyltriphenylamine using 4-Iodotoluene, a related compound, under microwave irradiation showcases the potential applications of this compound in material science and its reactivity under various conditions (Wu-zu, 2011).

High-Pressure Crystallography

  • Studies on halogen derivatives of toluene, including iodotoluene, under high pressure have been conducted to understand their crystal structures. This research could be applicable to understanding the behavior of this compound under similar conditions (Sutuła et al., 2017).

Electrochemical Applications

  • Electrochemical fluorination using iodotoluene difluoride as a mediator shows the potential of halogenated toluenes, like this compound, in the synthesis of biologically important compounds (Hara et al., 1998).

Halogenation and Catalysis

  • Iodofluorination of alkenes and alkynes using iodine and 4-iodotoluene difluoride showcases the utility of halogenated toluenes in catalytic processes, potentially applicable to this compound (Conte et al., 2006).

Catalytic Fluorination

  • The catalytic fluorination of 1,3-dicarbonyl compounds using iodoarene catalysts, including iodotoluene, indicates a potential area of application for this compound in similar catalytic processes (Kitamura et al., 2013).

Chemical Reactivity Studies

  • A study on the effect of substituents on the phenyl coupling reaction on Cu(111) using substituted iodobenzenes, including iodotoluene, provides insights into the reactivity of similar compounds, such as this compound (Meyers & Gellman, 1995).

Safety and Hazards

4-Bromo-2-fluoro-5-iodotoluene is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1-bromo-5-fluoro-2-iodo-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKOXUVSOOKUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377719
Record name 4-Bromo-2-fluoro-5-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

202865-74-5
Record name 1-Bromo-5-fluoro-2-iodo-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202865-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-5-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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